2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile” is a chemical substance cataloged in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation methods for 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile involve several synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step organic synthesis techniques. The specific steps and reagents used can vary depending on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions for synthesizing this compound can include specific temperatures, pressures, and catalysts to optimize the reaction efficiency and product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to produce the compound in bulk quantities. These methods are designed to be cost-effective and scalable.
Analyse Chemischer Reaktionen
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons by this compound, often resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group in this compound with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions can vary depending on the specific reaction being performed.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: In medical research, this compound is studied for its potential therapeutic applications, including its effects on disease pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes, including its use as a catalyst or intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile involves its interactions with specific molecular targets and pathways. These interactions can include:
Molecular Targets: this compound may interact with specific proteins, enzymes, or receptors in biological systems, affecting their function and activity.
Pathways Involved: The pathways affected by this compound can include various biochemical and signaling pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can include:
List of Similar Compounds: Similar compounds to this compound may include other small molecules with related chemical structures or properties.
Uniqueness: The uniqueness of this compound can be highlighted by comparing its specific chemical properties, reactivity, and applications with those of similar compounds.
Eigenschaften
IUPAC Name |
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-5(9)1-2-8-6(4)10/h1-2H,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSOJBBTVEIHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C(C1=O)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.